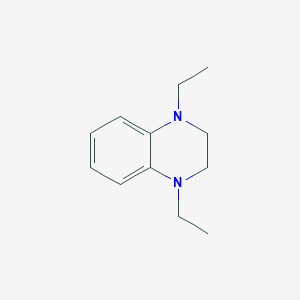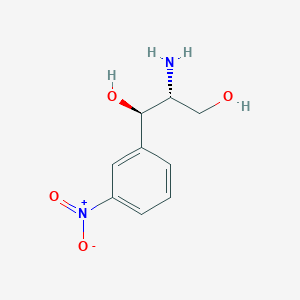
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline, also known as DEetQ, is a bicyclic nitrogen-containing compound. It consists of a quinoxaline ring system with two ethyl substituents . The molecular formula is C12H18N2 and the molecular weight is 190.290 .
Synthesis Analysis
This compound can be synthesized in several ways, including the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid. Another method involves the reductive alkylation of 1 with sodium borohydride and glacial acetic acid in dry toluene to yield this compound .Molecular Structure Analysis
The compound has a decided structure . The InChI key is VIPKQVRVQSOXGZ-UHFFFAOYSA-N . The SMILES representation is CCN1CCN(CC)c2ccccc12 .Chemical Reactions Analysis
This compound can be analyzed using a range of analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).Physical and Chemical Properties Analysis
This compound is a yellow liquid at room temperature with a boiling point of 234-235°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.Applications De Recherche Scientifique
Synthesis of Novel Coumarin Dyes : 1,4-Diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde, a derivative, has been used to synthesize novel coumarin compounds. These compounds exhibit orange hue, brilliant fluorescence, and high thermal stability, making them potentially useful in dye applications (Jagtap, Satam, Rajule, & Kanetkar, 2009).
Fluorescent Probe for Biothiols : A derivative, 1,4-diethyl-7-(3-pyridin-2-yl-acroyloyl)-1,2,3,4-tetrahydro-5-oxa-1,4-diazaanthracen-6-one, acts as a fluorescent probe for biothiols detection. This probe, emitting in the near-infrared region, has been used successfully for imaging intracellular thiols in living cells (Chen et al., 2015).
Antinociceptive and Antioxidant Activities : 2,3-Bis-(2-oxoylidene)-1,2,3,4-tetrahydroquinoxalines have shown antinociceptive activity and antioxidant properties. One specific compound exhibited greater antinociceptive activity than metamizole sodium, a pain reliever, and demonstrated significant antioxidant activity (Zykova, Odegova, Karmanova, & Makhmudov, 2015).
Asymmetric Hydrogenation for Pharmaceutical Applications : Optically pure tetrahydroquinoxaline derivatives, synthesized through the asymmetric hydrogenation of quinoxalines, have potential in pharmaceutical applications, such as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein (Tang et al., 2009).
Synthesis of New Rhodamine Dyes : New rhodamine dyes containing 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline show longer absorption and emission wavelengths and large Stokes shifts, making them useful in dye and pigment applications (Tian, Bao-zhu, & Zhang, 2013).
Detection of Nitroaromatics : A 1,2,3,4-tetrahydroquinoxaline derivative has been developed for the fluorescence-based detection of nitroaromatic compounds, demonstrating potential in chemical sensing applications (Fu, Zhang, Liu, & Guo, 2018).
Mécanisme D'action
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has been shown to exhibit several important biological properties. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Safety and Hazards
Studies have shown that 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has a low toxicity profile. In a study on rats, no significant toxicity was observed at doses of up to 100 mg/kg/day of DEetQ.
Orientations Futures
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is often used in combination with squaric acid to form tetrahydroquinoxaline based squaraine dyes . Future directions for research on DEetQ could include the development of more potent and selective NMDA receptor antagonists and the evaluation of their therapeutic potential in treating cognitive disorders.
Propriétés
IUPAC Name |
1,4-diethyl-2,3-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKQVRVQSOXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)

